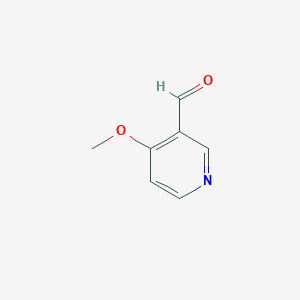

4-Methoxynicotinaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUFIMUCFQUBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462547 | |

| Record name | 4-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82257-15-6 | |

| Record name | 4-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxynicotinaldehyde

Established Synthetic Routes and Strategies

The synthesis of 4-methoxynicotinaldehyde can be achieved through several well-established chemical transformations. These routes primarily involve the introduction or modification of functional groups on a pre-existing pyridine (B92270) ring.

Oxidation Reactions in this compound Synthesis

Oxidation reactions are a common strategy for the synthesis of aldehydes. In the context of this compound, this typically involves the oxidation of a precursor molecule containing a methyl or hydroxymethyl group at the 3-position of the 4-methoxypyridine (B45360) ring.

One approach involves the oxidation of a corresponding methyl-substituted pyridine. For instance, 4-methyl-6-methoxypyridine-2-carboxylic acid can be oxidized using agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) to yield the formyl group. Similarly, the aldehyde group can be introduced by oxidizing a primary alcohol. This transformation can be achieved using various oxidizing agents. solubilityofthings.com

| Precursor | Oxidizing Agent | Product |

| 4-methyl-6-methoxypyridine-2-carboxylic acid | KMnO4 or CrO3 | 4-Formyl-6-methoxypyridine-2-carboxylic acid |

| Primary Alcohol (R-CH₂OH) | Mild Oxidizing Agents (e.g., PCC) | Aldehyde (R-CHO) solubilityofthings.com |

Formylation Reactions for Introducing the Aldehyde Moiety

Formylation reactions directly introduce an aldehyde group onto the pyridine ring. A prominent method is the Vilsmeier-Haack reaction, which utilizes a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). beilstein-journals.org This method is effective for formylating activated pyridine rings.

Another strategy involves directed ortho-metalation. For example, 4-methoxypyridine can be lithiated at the C-3 position using a strong base like mesityllithium (B1247292) or phenyllithium, followed by quenching with a formylating agent such as DMF. arkat-usa.org Similarly, treatment of 2-bromo-4-methoxypyridine (B110594) with lithium tetramethylpiperidide (LTMP) followed by DMF yields the corresponding aldehyde. arkat-usa.org

| Starting Material | Reagents | Product |

| 6-methoxypyridine-2-carboxylic acid | DMF, POCl3 (Vilsmeier-Haack) | 4-Formyl-6-methoxypyridine-2-carboxylic acid |

| 4-methoxypyridine | 1. Mesityllithium or Phenyllithium 2. DMF | 3-substituted-4-methoxypyridine arkat-usa.org |

| 2-bromo-4-methoxypyridine | 1. LTMP 2. DMF | 2-bromo-4-methoxypyridine-3-carboxaldehyde arkat-usa.org |

Functional Group Interconversions on Pyridine Ring Precursors

Functional group interconversions (FGI) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.com In the synthesis of this compound, FGIs can be employed to convert other functional groups into the desired aldehyde.

For example, a carboxylic acid or its derivative at the 3-position of the 4-methoxypyridine ring can be reduced to the corresponding aldehyde. Care must be taken to avoid over-reduction to the alcohol. Nitriles can also be reduced to aldehydes using reducing agents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Furthermore, nucleophilic aromatic substitution can be used to introduce the methoxy (B1213986) group onto a pyridine ring that already contains the aldehyde precursor. For instance, 4-chloropyridine (B1293800) hydrochloride can be converted to 4-methoxypyridine by reaction with sodium methoxide. arkat-usa.org

| Precursor Functional Group | Reagents/Reaction | Target Functional Group |

| Carboxylic Acid/Ester | Partial Reduction | Aldehyde |

| Nitrile | DIBAL-H | Aldehyde vanderbilt.edu |

| Chloro | Sodium Methoxide | Methoxy arkat-usa.org |

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. semanticscholar.orgacs.org

For the synthesis of this compound and its derivatives, continuous flow synthesis has emerged as a promising green technology. This technique offers advantages such as improved reaction control, enhanced safety, and easier scalability. For example, the synthesis of (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol from 6-methoxynicotinaldehyde (B1352767) has been demonstrated with high conversion and enantioselectivity using a continuous flow setup.

Photocatalysis represents another innovative approach. Visible-light-mediated reactions can enable C-H activation and oxidation under mild conditions, potentially offering a more sustainable alternative to traditional oxidation methods that often rely on stoichiometric and sometimes toxic metal oxidants. mdpi.com

Optimization of Synthetic Efficiency and Scalability in Laboratory and Industrial Contexts

Optimizing the synthesis of this compound for both laboratory and industrial production is crucial. This involves maximizing yield, purity, and cost-effectiveness while ensuring the process is robust and scalable.

In a laboratory setting, optimization often focuses on reaction conditions such as solvent, temperature, and catalyst choice. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Reactivity and Reaction Mechanisms of 4 Methoxynicotinaldehyde

Chemical Transformations Involving the Aldehyde Group

The aldehyde group is the most reactive site for many transformations of 4-methoxynicotinaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, and the aldehyde functionality can be readily oxidized or reduced.

Nucleophilic addition is a fundamental reaction of aldehydes. pharmaguideline.comfiveable.me The partial positive charge on the carbonyl carbon of this compound makes it a target for electron-rich species. pharmaguideline.com This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Grignard and Organolithium Reagents:

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles that readily react with this compound. pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.comwikipedia.org The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the organometallic reagent to the carbonyl carbon. pressbooks.pubmasterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide intermediate to yield a secondary alcohol. masterorganicchemistry.comlibretexts.org

For instance, the reaction of this compound with a Grignard reagent like ethylmagnesium bromide (CH₃CH₂MgBr) would produce 1-(4-methoxypyridin-3-yl)propan-1-ol. libretexts.org Similarly, using organolithium reagents can also afford secondary alcohols. masterorganicchemistry.com It has been noted that organolithium reagents can be more effective than Grignard reagents in reactions with sterically hindered ketones, as they are less prone to reducing the carbonyl group. wikipedia.org

| Reagent Type | General Formula | Product with this compound |

| Grignard Reagent | R-MgX | Secondary Alcohol |

| Organolithium Reagent | R-Li | Secondary Alcohol |

The aldehyde group of this compound can be easily converted to a carboxylic acid through oxidation or to a primary alcohol via reduction.

Oxidation:

The oxidation of this compound yields 4-methoxynicotinic acid. This transformation can be achieved using various oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation of similar pyridine (B92270) aldehydes, like 4-picoline to isonicotinic acid, has been studied using V-Ti-O catalysts in the gas phase. researchgate.net

Reduction:

The reduction of the aldehyde group in this compound leads to the formation of (4-methoxypyridin-3-yl)methanol. ambeed.com This is a common transformation achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose. arkat-usa.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.

| Reaction Type | Product | Common Reagents |

| Oxidation | 4-Methoxynicotinic acid | KMnO₄, CrO₃ |

| Reduction | (4-Methoxypyridin-3-yl)methanol | NaBH₄, LiAlH₄ |

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. This compound serves as an excellent electrophilic partner in these reactions due to its aldehyde functionality.

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with an aromatic carbonyl compound lacking an α-hydrogen in the presence of a base. wikipedia.org In the context of this compound, it reacts with a ketone containing an α-hydrogen, such as acetophenone (B1666503) or its derivatives, to form α,β-unsaturated ketones, commonly known as chalcones. rasayanjournal.co.inscitepress.orgnih.gov

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of the ketone to form an enolate. scitepress.orgugm.ac.id This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. rasayanjournal.co.in The subsequent dehydration of the aldol addition product yields the stable conjugated chalcone (B49325). jocpr.com Solvent-free methods using solid NaOH have also been reported to produce high yields of chalcones. researchgate.net

For example, the condensation of this compound with 4'-methoxyacetophenone (B371526) would yield a methoxy-substituted chalcone derivative. ugm.ac.id These reactions are significant as chalcones are precursors to flavonoids and exhibit a wide range of biological activities. nih.govresearchgate.net

| Reactant | Catalyst | Product Type |

| Ketone (with α-hydrogen) | Base (e.g., NaOH, KOH) | Chalcone (α,β-unsaturated ketone) |

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com this compound can undergo this reaction with various active methylene compounds like malonic acid, ethyl acetoacetate, or cyanoacetic acid. wikipedia.orggoogleapis.com

The reaction mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then adds to the carbonyl group of the aldehyde. wikipedia.org This is followed by dehydration to yield a conjugated product. sigmaaldrich.com When malonic acid is used in the presence of pyridine, the reaction is known as the Doebner modification, which often results in decarboxylation following the condensation. wikipedia.orgorganic-chemistry.org

Recent research has focused on developing stereoselective Knoevenagel condensations to control the geometry of the resulting double bond (E or Z isomer). mdpi.com While specific stereoselective variants for this compound are not extensively detailed in the provided results, general methods using catalysts like titanium isopropoxide/pyridine systems or biocatalysts have been explored for other aldehydes to achieve stereoselectivity. mdpi.com

| Reactant Type | Catalyst | Key Feature |

| Active Methylene Compound | Weak Base (e.g., piperidine (B6355638), pyridine) | Forms a C=C bond with an electron-withdrawing group |

| Malonic Acid | Pyridine | Doebner modification, often with decarboxylation |

Condensation Reactions with Carbonyls and Active Methylene Compounds

Reactions Affecting the Pyridine Core of this compound

The pyridine ring of this compound is generally less reactive towards electrophilic substitution than a corresponding benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the presence of the electron-donating methoxy (B1213986) group at the 4-position activates the ring towards electrophilic attack to some extent. iust.ac.ir

The methoxy group directs electrophiles primarily to the positions ortho to it (C-3 and C-5). Since the C-3 position is already substituted with the aldehyde group, electrophilic substitution would likely occur at the C-5 position. However, electrophilic substitution on simple pyridines is often difficult because the electrophilic reagents can react with the basic nitrogen atom, forming a pyridinium (B92312) cation which is highly deactivated. gcwgandhinagar.com

More synthetically useful reactions on the pyridine core often involve metallation. Directed ortho-metallation can be used to introduce substituents at specific positions. For example, 4-methoxypyridine (B45360) can be lithiated at the C-3 position. arkat-usa.org While direct application to this compound is complicated by the reactive aldehyde, protection of the aldehyde group would allow for such transformations.

Another approach involves nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. For instance, a chloro-substituted derivative like 2-chloro-4-methoxynicotinaldehyde (B582042) can undergo substitution of the chlorine atom by various nucleophiles.

Catalytic Transformations of this compound

The reactivity of this compound and its isomers is characterized by the aldehyde functional group and the substituted pyridine ring. These features allow for a variety of catalytic transformations, enabling its use as a versatile intermediate in the synthesis of more complex molecules. Catalytic approaches are pivotal in achieving high selectivity and efficiency in these transformations.

One of the fundamental catalytic transformations involves the oxidation of the aldehyde group. For instance, in derivatives like 2-Chloro-4-methoxynicotinaldehyde, the aldehyde can be catalytically oxidized to the corresponding carboxylic acid. This transformation is crucial for the synthesis of nicotinic acid derivatives, which are important in pharmaceuticals and agrochemicals. Similarly, the aldehyde group can undergo catalytic reduction to form the primary alcohol.

Visible light photoredox catalysis represents a modern approach to harness the reactivity of related pyridine structures. In one example, 4-methoxypyridine is used as a catalyst in conjunction with a Ruthenium-based photosensitizer to promote the conversion of ethyl α-bromophenylacetate into ethyl benzoylformate under aerobic conditions. nih.govacs.org The proposed mechanism involves the pyridine catalyst displacing the bromide to form a pyridinium intermediate, which is then reduced by the photoredox catalyst. nih.gov This highlights the potential for using light-driven catalytic systems to functionalize molecules with similar pyridine moieties.

Furthermore, radical catalysis has been effectively employed for the aerobic oxidation of related heterocyclic compounds. The oxidation of methylpyridines to pyridinecarboxylic acids can be achieved using N-hydroxyphthalimide (NHPI) as a radical catalyst, often in the presence of Co(II) or Mn(II) salts. researchgate.net This method provides a direct route for the synthesis of valuable pyridinecarboxylic acids from simple precursors. researchgate.net

Heterogeneous catalysis is also relevant, as demonstrated in the gas-phase oxidation of 4-methylpyridine (B42270), a structural isomer of a precursor to this compound. Using modified vanadium oxide (V₂O₅) catalysts, 4-methylpyridine can be selectively oxidized to pyridine-4-carbaldehyde. ijcce.ac.ir The modification of the V₂O₅ catalyst with additives like SnO₂ and TiO₂ has been shown to increase catalytic activity and shift the optimal reaction temperature to lower values. ijcce.ac.ir

The following table summarizes representative catalytic transformations applicable to methoxynicotinaldehyde and related structures.

| Reaction Type | Substrate Example | Catalyst System | Product | Source(s) |

| Oxidation | 2-Chloro-4-methoxynicotinaldehyde | Potassium Permanganate (KMnO₄) | 2-Chloro-4-methoxynicotinic acid | |

| Reduction | 2-Chloro-4-methoxynicotinaldehyde | Sodium Borohydride (NaBH₄) | (2-Chloro-4-methoxypyridin-3-yl)methanol | |

| Aerobic Oxidation | 3-Methylpyridine | N-hydroxyphthalimide (NHPI)/Co(OAc)₂ | 3-Pyridinecarboxylic acid (Nicotinic acid) | researchgate.net |

| Gas-Phase Oxidation | 4-Methylpyridine | V₂O₅-TiO₂-SnO₂ | Pyridine-4-carbaldehyde | ijcce.ac.ir |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the detailed reaction mechanisms of this compound transformations is essential for optimizing reaction conditions and developing new synthetic methodologies. This is achieved through a combination of kinetic analyses and various spectroscopic techniques that can monitor reaction progress and identify transient intermediates. wikipedia.orgrsc.org

Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) is a powerful method for studying reaction mechanisms under synthetically relevant conditions, where the concentrations of multiple reactants change over time. wikipedia.org This approach can reveal complex kinetic profiles, including induction periods, catalyst activation or deactivation, and changes in the reaction mechanism. wikipedia.org For halogenated derivatives like 2-Chloro-4-methoxynicotinaldehyde, kinetic studies performed under different temperatures and in various solvents can elucidate reactivity trends and the influence of the reaction environment.

A key aspect of kinetic analysis is determining the order of the reaction with respect to each reactant, which provides direct insight into the composition of the transition state. Methods like Powell-Margerison plots can be used for the visual determination of reaction orders from kinetic data. researchgate.net For multi-step reactions, which are common in catalytic cycles, specialized integral transformations can be employed to determine the number of rate-limiting steps and reconstruct the distribution of kinetic rate constants without complex data fitting. nih.gov

Spectroscopic Studies

Spectroscopic methods are indispensable for the structural characterization of reactants, products, and elusive intermediates in the reaction pathway.

NMR and FT-IR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to monitor the real-time concentrations of species in a reacting mixture. wikipedia.org Detailed analysis of NMR and IR spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the unambiguous assignment of signals to specific molecular structures and vibrations. ijert.org

UV-Vis Spectroscopy: This technique is frequently used to monitor reactions involving colored species or changes in electronic conjugation. rsc.org For example, the formation of porphyrin-iron(IV)-oxo species from their iron(III) precursors can be tracked by observing changes in the UV-visible spectrum, allowing for the determination of formation kinetics. nih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for identifying reaction intermediates and products, helping to piece together the catalytic pathway. For instance, MS was used alongside control experiments to propose a catalytic reaction pathway for the aerobic oxidation of methylpyridines catalyzed by N-hydroxyphthalimide. researchgate.net

Raman Spectroscopy: As a non-destructive technique that is insensitive to water, Raman spectroscopy is well-suited for studying reaction mechanisms, including those in biological systems. rsc.org It allows for species-specific, label-free visualization, which is advantageous for monitoring bioorthogonal reactions. rsc.org

Mechanistic Insights and Computational Studies

The electronic properties of methoxynicotinaldehyde isomers significantly influence their reactivity. In the case of 3-Methoxyisonicotinaldehyde, it has been noted that the 3-methoxy group donates electron density to the pyridine ring through resonance. This electronic effect stabilizes the aldehyde group and enhances its electrophilicity, which in turn affects the rates of nucleophilic addition reactions when compared to other isomers like 6-Methoxynicotinaldehyde (B1352767), where steric hindrance is a more dominant factor.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental studies. DFT calculations can be used to model the electronic structure, electrophilicity of the aldehyde, and aromaticity of the pyridine ring in molecules like 2-Chloro-4-methoxynicotinaldehyde. Such calculations provide insights into the stability of proposed intermediates and the energy barriers of different reaction pathways, thereby helping to validate or refute proposed mechanisms. ijcce.ac.ir

The table below provides examples of analytical techniques and the mechanistic insights they provide for methoxynicotinaldehyde and related compounds.

| Analytical Technique | Compound/Reaction Class | Mechanistic Insight Provided | Source(s) |

| Kinetic Analysis | 2-Chloro-4-methoxynicotinaldehyde | Clarification of reactivity trends under varying temperatures and solvents. | |

| DFT Calculations | 2-Chloro-4-methoxynicotinaldehyde | Modeling of aldehyde electrophilicity and pyridine ring aromaticity. | |

| Comparative Reactivity | 3-Methoxyisonicotinaldehyde vs. 6-Methoxynicotinaldehyde | Understanding electronic (resonance) vs. steric effects on reactivity. | |

| Mass Spectrometry | NHPI-catalyzed aerobic oxidation | Identification of intermediates to support a proposed radical reaction pathway. | researchgate.net |

| Raman Microscopy | Bioorthogonal Reactions | Real-time, non-destructive monitoring of reactions in complex environments. | rsc.org |

Derivatives and Analogs of 4 Methoxynicotinaldehyde: Synthesis and Academic Research

Synthesis and Exploration of Halogenated 4-Methoxynicotinaldehyde Derivatives

Halogenation of the this compound scaffold introduces atoms that can significantly alter the molecule's electronic properties, lipophilicity, and reactivity, making it a key strategy in the design of new chemical entities. Research has focused on the controlled introduction of chlorine, bromine, and fluorine onto the pyridine (B92270) ring.

A notable example is the synthesis of 2-Chloro-4-methoxynicotinaldehyde (B582042) . This derivative is prepared through the direct chlorination of this compound. The reaction typically employs sulfuryl chloride (SOCl₂) under reflux conditions, providing a direct and efficient route to the chlorinated product. This compound is a valuable intermediate, with the chlorine atom at the 2-position acting as a leaving group for subsequent nucleophilic substitution reactions.

The introduction of other halogens, such as bromine, has also been explored. While direct bromination of this compound itself is less commonly detailed, related structures undergo regioselective bromination. For instance, the bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related nicotinic acid derivative, has been shown to yield the 5-bromo product in high yield. pharm.or.jp The synthesis of bromo-substituted 4-methoxypyridines often involves directed ortho-metalation followed by treatment with a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane. arkat-usa.org These methods highlight strategies that could be adapted for the specific bromination of the this compound ring at various positions.

Fluorinated derivatives are of particular interest due to fluorine's unique properties in modulating metabolic stability and binding affinity. The synthesis of fluorinated nicotinaldehyde derivatives, such as 2-Fluoro-5-methoxynicotinaldehyde , typically involves the sequential functionalization of the pyridine ring rather than direct fluorination. The synthesis of chalcones from fluorinated acetophenones and various benzaldehydes demonstrates a common strategy for incorporating fluorine into larger molecular frameworks. orientjchem.org

The table below summarizes key halogenation reactions on the this compound scaffold and related pyridine derivatives.

| Derivative Name | Starting Material | Reagent(s) | Key Findings |

| 2-Chloro-4-methoxynicotinaldehyde | This compound | Sulfuryl chloride (SOCl₂) | Direct chlorination at the C2 position. |

| 4-Methoxy-2-bromopyridine-3-carboxaldehyde | 2-Bromo-4-methoxypyridine (B110594) | LTMP, DMF | C3-formylation of a pre-brominated pyridine. arkat-usa.org |

| 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | 2-Methoxy-6-methylaminopyridine-3-carboxylic acid | Bromine | Bromination occurs at the C5 position. pharm.or.jp |

| 2-Fluoro-5-methoxynicotinaldehyde | Substituted Pyridine | Various | Synthesis involves multi-step sequential functionalization. |

Functionalization at the Methoxy (B1213986) Group and Pyridine Ring

Beyond halogenation, the chemical identity of this compound can be modified at two primary sites: the methoxy group and the C-H bonds of the pyridine ring. These transformations open avenues to a wide array of analogs with different electronic and steric properties.

Functionalization of the Methoxy Group: The O-methyl group is a common target for modification, primarily through demethylation to reveal a hydroxyl group. This transformation from a methoxy to a hydroxy substituent can dramatically alter a molecule's solubility, hydrogen bonding capability, and biological activity. O-demethylation reactions are prevalent in biological systems, often catalyzed by cytochrome P450 enzymes. nih.govfrontiersin.org In synthetic chemistry, this can be achieved using various reagents. For example, studies on related phenolic esters and diaryl ketones have demonstrated regioselective demethylation, providing pathways to selectively unmask hydroxyl groups. google.com The resulting 4-hydroxynicotinaldehyde (B2382486) is a key intermediate for further functionalization, such as etherification or esterification.

Functionalization of the Pyridine Ring: The direct functionalization of C–H bonds is a powerful tool in modern organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. sigmaaldrich.com For electron-rich pyridine systems like this compound, C-H activation can be directed to specific positions. beilstein-journals.org Research into cobalt-catalyzed C-H functionalization has shown that weakly coordinating oxygen atoms, such as those in aldehydes or methoxy groups, can direct the reaction to an adjacent C-H bond. rsc.org This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds. For example, directed metalation of 4-methoxypyridine (B45360) using a strong base like lithium diisopropylamide (LDA) can lead to lithiation at the C3 position, which can then be quenched with an electrophile to introduce a new substituent. arkat-usa.org

| Functionalization Type | Target Site | Method/Reagents | Potential Product |

| O-Demethylation | Methoxy Group | Cytochrome P450 enzymes, Chemical Reagents | 4-Hydroxynicotinaldehyde |

| C-H Functionalization | Pyridine Ring (C3) | Directed Metalation (LDA), Electrophile | 3-Substituted-4-methoxynicotinaldehyde |

| C-H Functionalization | Pyridine Ring (C2/C6) | Transition Metal Catalysis (e.g., Cobalt) | Arylated or Alkylated Derivatives |

Development of Hybrid Molecules Incorporating the this compound Scaffold

The aldehyde functional group of this compound is a reactive handle that allows it to be readily incorporated into larger, more complex "hybrid" molecules. These molecules combine the this compound scaffold with other pharmacophores or functional units to create compounds with novel properties. Common strategies for this include condensation and olefination reactions.

One of the most utilized reactions is the Knoevenagel condensation , where the aldehyde reacts with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction, often catalyzed by a weak base, forms a new carbon-carbon double bond, leading to α,β-unsaturated products. youtube.comrsc.org A well-known variant, the Doebner modification, uses pyridine as a solvent and allows for the condensation with compounds like malonic acid, which subsequently decarboxylates. umich.eduorganic-chemistry.org

Another powerful method for creating hybrid molecules is the Wittig reaction . This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which converts the carbonyl group (C=O) into an alkene (C=C). wikipedia.orgmnstate.edu The Wittig reaction is highly versatile, allowing for the formation of a wide range of substituted alkenes with high regioselectivity, as the double bond is formed precisely where the aldehyde group was located. masterorganicchemistry.com This enables the connection of the 4-methoxypyridyl moiety to various other molecular fragments via a carbon-carbon double bond.

| Reaction Type | Reactant with this compound | Key Features | Resulting Structure |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malonic esters, Cyanoacetates) | Forms a C=C bond, often catalyzed by a weak base. wikipedia.org | α,β-Unsaturated carbonyl or nitrile derivative. |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Converts C=O to a C=C double bond with high regioselectivity. wikipedia.org | Substituted alkene linked to the 4-methoxypyridine ring. |

Stereoselective Synthesis of Chiral this compound Analogs

Creating molecules with specific three-dimensional arrangements is crucial, as different stereoisomers of a compound can have vastly different biological activities. Stereoselective synthesis focuses on producing a single, desired stereoisomer from a precursor. In the context of this compound, this often involves reactions at the aldehyde or transformations of the pyridine ring that introduce one or more chiral centers.

A primary approach is the asymmetric reduction of the aldehyde group to form a chiral alcohol. While simple reducing agents like sodium borohydride (B1222165) would produce a racemic (equal mixture of both enantiomers) alcohol, the use of chiral catalysts or reagents can favor the formation of one enantiomer over the other.

Another major strategy is the asymmetric hydrogenation of the pyridine ring itself. The aromatic pyridine ring can be reduced to a chiral piperidine (B6355638) ring. This typically requires activation of the pyridine, for example, by converting it into a pyridinium (B92312) salt, to make it more susceptible to hydrogenation. nih.gov The use of chiral transition metal catalysts, often based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands (like JosiPhos), can then guide the hydrogenation to produce the piperidine product with high enantiomeric excess. nih.govunimi.it This approach has been successfully applied to a range of substituted pyridines, demonstrating a viable pathway for creating chiral piperidine scaffolds from pyridine precursors. ajchem-b.com

The "chiral pool"—naturally occurring enantiopure compounds like amino acids or terpenes—can also be used as starting materials to build chiral analogs. wikipedia.org A chiral building block can be coupled with the this compound scaffold to generate a diastereomeric mixture that may be separable, or the chiral auxiliary can guide subsequent transformations before being removed.

| Synthetic Strategy | Target | Method | Key Outcome |

| Asymmetric Reduction | Aldehyde Group | Chiral reducing agents or catalysts. | Enantiomerically enriched (4-methoxypyridin-3-yl)methanol. |

| Asymmetric Hydrogenation | Pyridine Ring | Activation to pyridinium salt, then hydrogenation with a chiral catalyst (e.g., Rh-JosiPhos). nih.govunimi.it | Enantiomerically enriched 4-methoxypiperidine (B1585072) derivatives. |

| Chiral Pool Synthesis | Entire Molecule | Coupling with a readily available chiral molecule. wikipedia.org | Chiral analogs incorporating a fragment from a natural product. |

Applications in Medicinal Chemistry and Drug Discovery Research

4-Methoxynicotinaldehyde as a Versatile Synthetic Intermediate for Pharmaceutical Compounds

This compound, also known as 5-methoxynicotinaldehyde, serves as a crucial starting material in the synthesis of complex molecules with therapeutic potential. Its aldehyde functional group readily participates in a variety of chemical reactions, allowing for the construction of diverse molecular architectures. This reactivity makes it an invaluable intermediate for medicinal chemists aiming to develop new drugs.

One notable application of this compound is in the synthesis of G protein-coupled receptor 84 (GPR84) agonists. GPR84 is a receptor implicated in inflammatory and fibrotic diseases, making it an attractive target for drug development. Researchers have utilized 5-methoxynicotinaldehyde in the synthesis of potent and selective GPR84 agonists, highlighting the compound's utility in creating targeted therapies. nih.gov The synthesis of these agonists often involves the reaction of 5-methoxynicotinaldehyde with substituted acetophenones, followed by further chemical modifications to achieve the desired biological activity. nih.gov

Design and Development of Biologically Active this compound Derivatives

The core structure of this compound has been extensively modified to generate a library of derivatives with a broad spectrum of biological activities. These derivatives have been investigated for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, as well as for their ability to modulate the activity of various receptors.

Research on Antimicrobial and Antifungal Agents (e.g., 7,8-dimethylquinolines derivatives)

This compound has been identified as a useful precursor for the preparation of 7,8-dimethylquinoline (B1340081) derivatives, which are being explored for their potential as antimicrobial and antifungal agents. researchgate.net The synthesis of these derivatives leverages the reactivity of the aldehyde group in this compound to construct the quinoline (B57606) scaffold, which is a common feature in many antimicrobial compounds.

| Derivative Class | Target Application | Synthetic Precursor |

| 7,8-dimethylquinolines | Antimicrobial and Antifungal | This compound |

Investigations into Anticancer and Antiproliferative Activities (e.g., PIM1 inhibitors)

While a direct synthetic route from this compound to PIM1 inhibitors is not extensively documented in publicly available research, the broader class of pyridine-based compounds has been a focus in the development of PIM1 kinase inhibitors. PIM1 is a proto-oncogene that plays a critical role in cell cycle progression and survival, and its overexpression is associated with various cancers. nih.govnih.gov The development of potent and selective PIM1 inhibitors is an active area of cancer research. researchgate.netnih.govmdpi.com The structural motifs present in this compound could potentially be incorporated into novel PIM1 inhibitor designs.

Exploration of Receptor Agonists and Antagonists (e.g., GPR84 agonists, 5-HT2C receptor ligands)

As previously mentioned, this compound is a key intermediate in the synthesis of potent GPR84 agonists. nih.gov In one study, a systematic structure-activity relationship (SAR) analysis of a biased agonist at GPR84 led to the optimization of a lead compound. The synthesis of the optimized compounds involved the use of 5-methoxynicotinaldehyde. nih.gov This research resulted in the development of GPR84 agonists with significantly enhanced potency for cAMP signaling. nih.gov

The development of ligands for the 5-HT2C receptor, a target for treating obesity, substance use disorders, and impulse control disorders, has also involved precursors with a methoxy-substituted aromatic ring. nih.govsemanticscholar.org For instance, the synthesis of analogs of the selective 5-HT2C receptor agonist WAY163909 has utilized 2-amino-4-methoxy benzoic acid and 2-amino-5-methoxy-benzoic acid as starting materials. nih.gov These studies highlight the importance of the methoxy-substituted phenyl or pyridyl motif in the design of 5-HT2C receptor ligands.

| Receptor Target | Ligand Type | Role of this compound/Related Precursors | Therapeutic Area |

| GPR84 | Agonist | Direct synthetic intermediate (as 5-methoxynicotinaldehyde) | Inflammatory and fibrotic diseases |

| 5-HT2C | Agonist | Precursors with similar methoxy-aromatic motifs used in synthesis | Obesity, substance use disorders |

Enzyme Inhibitor Development (e.g., LSD1 inhibitors, bacterial topoisomerase inhibitors)

The pyridine (B92270) core is a feature in some inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov While a direct synthesis of LSD1 inhibitors from this compound is not prominently reported, the structural features of this compound make it a plausible starting point for the design of new inhibitor scaffolds. For example, a reported reversible inhibitor of LSD1 features a pyridine ring with a piperidin-4-ylmethoxy group, a 4-methylphenyl group, and a 4-cyanophenyl group. nih.gov

Similarly, in the field of antibacterial research, novel bacterial topoisomerase inhibitors (NBTIs) are being developed to combat drug-resistant bacteria. rsc.orgnih.govnih.govresearchgate.net While specific syntheses from this compound are not detailed in the provided search results, the development of tricyclic NBTIs with potent antibacterial activity is an active area of research. rsc.org

Structure-Activity Relationship (SAR) Studies and Ligand Design for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.govsemanticscholar.orgresearchgate.netmdpi.com By systematically modifying the structure of a lead compound and evaluating the resulting changes in potency and selectivity, medicinal chemists can design more effective and safer drugs.

In the context of this compound derivatives, SAR studies have been particularly important in the development of GPR84 agonists. For example, research has been conducted to optimize a lead compound by systematically analyzing the impact of different substituents on the molecule's activity. nih.gov This has led to the identification of derivatives with significantly improved potency. nih.govnih.govnih.govresearchgate.netqub.ac.uk

A study on 4-hydroxypyridones as GPR84 agonists also highlights the importance of SAR. This research identified several highly potent agonists, with the observed SAR being in excellent agreement with structure-based modeling. The incorporation of rings and polar groups led to the discovery of compounds with lowered lipophilicity and good solubility, which are desirable properties for drug candidates. nih.gov

| Compound Class | Key SAR Findings |

| GPR84 Agonists | Replacement of a naphthalene (B1677914) group improved metabolic stability. Addition of a 5-hydroxy substituent to the pyridine N-oxide group enhanced potency. nih.gov |

| 4-Hydroxypyridone GPR84 Agonists | Incorporation of rings and polar groups led to lowered lipophilicity and improved solubility. nih.gov |

Preclinical Pharmacological Profiling and Efficacy Studies

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical pharmacological profiling or efficacy studies conducted directly on this compound. While research exists on the broader class of methoxy-substituted pyridine compounds, which suggests potential areas of biological activity, detailed investigations into the specific pharmacological effects of this compound remain unpublished or are not widely disseminated.

The absence of dedicated studies means that there is no available data to construct a pharmacological profile or to report on the efficacy of this compound in preclinical models for any specific disease indication. Therefore, data tables detailing research findings on its biological targets, in vitro potency, or in vivo efficacy cannot be provided at this time.

Further research would be necessary to elucidate the potential therapeutic applications of this compound. Such studies would typically involve a range of in vitro assays to determine its activity against various enzymes, receptors, or cell lines, followed by in vivo experiments in animal models to assess its efficacy, pharmacokinetics, and safety.

Applications in Agrochemical Research

4-Methoxynicotinaldehyde as an Intermediate for Agrochemical Synthesis

The pyridine (B92270) ring is a common scaffold in a variety of agrochemicals due to its favorable biological activity and metabolic stability. Nicotinaldehyde, the parent compound of this compound, is recognized as a valuable intermediate in the synthesis of certain acaricides, which are pesticides that target mites and ticks. The aldehyde functional group provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules with desired pesticidal properties.

The introduction of a methoxy (B1213986) group at the 4-position of the pyridine ring, as in this compound, can significantly influence the electronic and steric properties of the molecule. This substitution could potentially modulate the biological activity, selectivity, and environmental persistence of the resulting agrochemicals. However, specific examples of agrochemicals synthesized directly from this compound are not currently reported in the literature.

Table 1: Potential Agrochemical Classes Derived from Nicotinaldehyde Scaffolds

| Agrochemical Class | Potential Application | Key Structural Features |

| Neonicotinoids | Insecticides | Pyridine ring with a substituted amine side chain |

| Pyridine Fungicides | Fungicides | Pyridine ring with various fungicidal pharmacophores |

| Pyridine Herbicides | Herbicides | Substituted pyridine ring affecting plant growth |

Development of Novel Pesticides and Herbicides Based on Nicotinaldehyde Scaffolds

The development of novel pesticides and herbicides often involves the exploration of new chemical scaffolds that can interact with specific biological targets in pests or weeds. The nicotinaldehyde framework serves as a versatile starting point for the synthesis of diverse derivatives. For instance, derivatives of the related nicotinic acid have been investigated for their herbicidal properties. usda.govnih.gov

Research into pyridine-containing compounds has led to the discovery of potent insecticides. nih.gov The structural features of this compound could, in theory, be incorporated into new insecticidal molecules. The methoxy group might enhance the binding affinity of the compound to insect receptors or alter its metabolic pathway within the target organism.

Similarly, in the realm of herbicide discovery, substituted pyridine rings are present in several commercial products. The specific substitution pattern on the pyridine ring is crucial for determining the mode of action and the spectrum of weeds controlled. While no herbicides based on the this compound scaffold are currently commercialized, the potential for such applications exists and would require dedicated synthesis and screening programs.

Table 2: Examples of Commercial Agrochemicals with a Pyridine Moiety

| Compound Name | Agrochemical Type | Target Pest/Weed |

| Imidacloprid | Insecticide | Sucking insects |

| Flupyradifurone | Insecticide | Sucking insects |

| Picloram | Herbicide | Broadleaf weeds |

| Clopyralid | Herbicide | Broadleaf weeds |

Research on Environmental Fate and Selectivity in Agrochemical Applications

A critical aspect of modern agrochemical research is the evaluation of a compound's environmental fate and its selectivity towards target organisms. The environmental fate encompasses processes such as degradation in soil and water, potential for leaching into groundwater, and persistence in the environment. The selectivity of a pesticide refers to its ability to control the target pest while having minimal impact on non-target organisms, including beneficial insects, wildlife, and humans.

For any potential agrochemical derived from this compound, extensive research would be necessary to understand its environmental behavior. The methoxy group could influence its water solubility, soil adsorption, and susceptibility to microbial and photochemical degradation. These factors would collectively determine its environmental persistence and potential for off-target effects.

The selectivity of pesticides derived from this scaffold would also need to be thoroughly investigated. The goal is to design molecules that are highly effective against the intended pest or weed at low application rates, while being safe for other organisms in the agroecosystem. This often involves detailed structure-activity relationship (SAR) studies to optimize the chemical structure for both efficacy and safety.

Due to the lack of specific research on this compound in agrochemical applications, data on its environmental fate and selectivity are not available.

Advanced Spectroscopic Characterization Techniques in 4 Methoxynicotinaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 4-Methoxynicotinaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the methoxy (B1213986) group. The aldehydic proton is typically observed as a singlet in the downfield region (around 9-10 ppm) due to the electron-withdrawing effect of the carbonyl group. The protons on the pyridine ring will appear in the aromatic region (typically 7-9 ppm), and their splitting patterns will be indicative of their coupling with adjacent protons. The methoxy group protons will present as a sharp singlet in the upfield region (around 3-4 ppm).

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. The spectrum of this compound is expected to show a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 190 ppm). The carbon atoms of the pyridine ring will resonate in the aromatic region (approximately 110-160 ppm), with the carbon attached to the methoxy group appearing at a chemical shift influenced by the oxygen atom. The carbon of the methoxy group will be observed in the upfield region (around 55-60 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 185 - 195 |

| Pyridine Ring H | 7.0 - 9.0 | 110 - 160 |

| Methoxy (-OCH₃) H | 3.5 - 4.5 | 55 - 65 |

Note: The table presents predicted chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and to establish definitive correlations between atoms in this compound.

Correlation Spectroscopy (COSY) is a homonuclear correlation technique that identifies protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent protons on the pyridine ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear correlation technique that reveals one-bond correlations between protons and the carbon atoms to which they are directly attached. The HSQC spectrum would show correlations between each proton on the pyridine ring and its corresponding carbon atom, as well as between the methoxy protons and the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is another heteronuclear technique that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, the HMBC spectrum of this compound would show a correlation between the aldehydic proton and the carbon atom of the pyridine ring to which the aldehyde group is attached.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

The most prominent feature would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1690-1740 cm⁻¹. The presence of conjugation with the pyridine ring may shift this absorption to a slightly lower wavenumber. The C-H stretching vibration of the aldehyde group is also characteristic and usually appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine ring are expected to be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group is anticipated to produce a strong band in the region of 1000-1300 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1690 - 1740 |

| C-H Stretch | 2700 - 2900 | |

| Pyridine Ring | Aromatic C-H Stretch | > 3000 |

| C=C and C=N Stretch | 1400 - 1600 | |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for analyzing compounds with conjugated systems, such as this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring, being an aromatic system, will exhibit strong π → π* transitions. The conjugation of the aldehyde group with the pyridine ring will likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The carbonyl group of the aldehyde also has a lone pair of electrons on the oxygen atom, which can undergo a weaker n → π* transition, typically at a longer wavelength than the π → π* transitions. For pyridine-3-carbaldehyde derivatives, absorption maxima are often observed in the UV region.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula with high accuracy.

The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the aldehydic proton (M-1), the formyl radical (M-29), or the methoxy group (M-31). The pyridine ring is relatively stable and may remain intact as a major fragment. Analysis of the fragmentation pattern of related compounds like 3-Pyridinecarboxaldehyde can aid in the interpretation of the spectrum. nist.gov

Predicted Fragmentation Pattern for this compound

| m/z Value | Possible Fragment | Description |

| M⁺ | [C₇H₇NO₂]⁺ | Molecular Ion |

| M-1 | [C₇H₆NO₂]⁺ | Loss of a hydrogen radical |

| M-29 | [C₆H₆NO]⁺ | Loss of a formyl radical (CHO) |

| M-31 | [C₆H₄NO₂]⁺ | Loss of a methoxy radical (OCH₃) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

To perform X-ray crystallography, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. This technique would unequivocally confirm the connectivity of the atoms and provide detailed insights into the planarity of the pyridine ring and the orientation of the aldehyde and methoxy substituents. While no specific crystal structure data for this compound is currently available in the public domain, this technique remains the gold standard for unambiguous solid-state structural determination.

Application of Hyphenated Spectroscopic Techniques in Complex Mixture Analysis

The analysis of complex mixtures, where numerous compounds are present, poses a significant challenge in analytical chemistry. Identifying and quantifying a specific analyte, such as this compound, within such a matrix requires highly selective and sensitive analytical methods. Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detection method, are exceptionally well-suited for this purpose. These techniques provide a two-dimensional analysis, enhancing the resolution and providing rich structural information for the confident identification of individual components.

The most common hyphenated techniques for the analysis of organic compounds in complex mixtures include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques often depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. In this technique, the complex mixture is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio, producing a mass spectrum that acts as a molecular fingerprint.

While specific research detailing the GC-MS analysis of complex mixtures containing this compound is not extensively available in peer-reviewed literature, the methodology is well-established for related aromatic aldehydes. For instance, studies on the analysis of reaction products from various hydroxy- and methoxy-aromatic aldehydes demonstrate the utility of GC-MS. In such analyses, derivatization is sometimes employed to increase the volatility of the compounds for better separation. The resulting mass spectra allow for the unambiguous identification of the individual isomers and reaction products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the hyphenated technique of choice. In LC-MS, the separation of the components in a complex mixture is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is based on the differential partitioning of the analytes between the mobile phase (a liquid) and the stationary phase (a solid support packed in a column).

Following separation, the eluent from the LC column is introduced into the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate ions from the analyte molecules in the liquid phase before they enter the mass analyzer. LC-MS is particularly advantageous for analyzing complex biological or environmental samples.

Although direct application notes for this compound in complex mixtures are scarce, data for analogous compounds like 4-Methoxycinnamaldehyde are available and demonstrate the capabilities of LC-MS. For example, the analysis of 4-Methoxycinnamaldehyde by LC-ESI-Quadrupole Time-of-Flight (QTOF) mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, aiding in structural elucidation.

Detailed Research Findings

The power of hyphenated techniques lies in their ability to provide both retention time data from the chromatography and mass spectral data from the spectrometer. This dual information significantly increases the confidence in the identification of an analyte in a complex mixture.

The table below presents hypothetical yet representative data that could be obtained from the analysis of a complex mixture containing this compound and other related aromatic aldehydes using GC-MS and LC-MS. The retention times and key mass spectral fragments are based on the known behavior of similar compounds.

| Compound | Hyphenated Technique | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| 4-Methoxybenzaldehyde | GC-MS | 8.5 | 136 (M+), 135, 107, 92, 77 |

| This compound | GC-MS | 9.2 | 137 (M+), 136, 108, 78 |

| 4-Methoxycinnamaldehyde | LC-MS | 9.47 | 163 ([M+H]+), 135, 121, 107 |

| Vanillin | GC-MS | 10.1 | 152 (M+), 151, 137, 109, 81 |

This table is illustrative and presents expected data based on the analysis of analogous compounds.

In a practical scenario, the analysis of a complex sample for this compound would involve:

Sample Preparation: Extraction of the analytes from the sample matrix (e.g., soil, water, biological fluid) and a clean-up step to remove interfering substances.

Chromatographic Separation: Optimization of the GC or LC method to achieve good separation of this compound from other components in the extract.

Mass Spectrometric Detection: Acquisition of mass spectra for the eluting peaks. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity.

Data Analysis: Comparison of the retention time and mass spectrum of the peak of interest with that of a certified reference standard of this compound to confirm its identity and determine its concentration.

The application of these hyphenated techniques is indispensable for the accurate and reliable analysis of this compound in challenging sample matrices, providing the specificity needed to distinguish it from structurally similar compounds.

Computational Chemistry and Molecular Modeling of 4 Methoxynicotinaldehyde

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to predicting the intrinsic properties of a molecule. These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous other properties can be derived.

For 4-Methoxynicotinaldehyde, such calculations can elucidate its molecular geometry, detailing bond lengths and angles for the most stable conformation. A computational study on the parent compound, 3-pyridine carboxaldehyde (nicotinaldehyde), utilized DFT and HF methods with the 6-31G* basis set to predict its structure and vibrational wavenumbers materialsciencejournal.org. Similar calculations for this compound would reveal the electronic influence of the methoxy (B1213986) group on the pyridine (B92270) ring and the aldehyde functional group.

The electronic properties are further described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability nih.govnih.gov. For instance, DFT analysis performed on newly synthesized nicotinaldehyde derivatives calculated HOMO-LUMO band gaps in the range of 0.149 to 0.159 eV, providing insight into their electronic behavior nih.gov. A smaller energy gap for this compound would suggest higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack nih.gov.

Spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies, can be accurately predicted. These calculated spectra are invaluable for interpreting experimental data. In the computational analysis of 3-pyridine carboxaldehyde, the vibrational modes were assigned and showed good agreement with experimental values materialsciencejournal.org. For example, the characteristic C=O stretching mode of the aldehyde was calculated at 1735 cm⁻¹ (DFT), and the pyridine ring stretching vibrations were identified in the 1300-1600 cm⁻¹ region materialsciencejournal.org. These predictions provide a theoretical benchmark for the spectroscopic analysis of this compound.

Furthermore, reactivity descriptors like first hyperpolarizability can be calculated to assess a molecule's potential for use in nonlinear optics (NLO) materialsciencejournal.org.

Table 1: Predicted Vibrational Wavenumbers for 3-Pyridine Carboxaldehyde (A Parent Compound)

| Assignment | Calculated Wavenumber (cm⁻¹, DFT) |

| Aldehyde C-H Stretch | 2794 |

| Pyridine C-H Stretch | 3056 - 3093 |

| Carbonyl C=O Stretch | 1735 |

| Pyridine Ring Stretch | 1379 - 1584 |

| Ring Breathing Mode | 1000 |

| Aldehyde C-H Deformation | 939, 1316 |

Data sourced from a computational study on 3-pyridine carboxaldehyde, the parent scaffold of this compound, using DFT/6-31G level of theory materialsciencejournal.org.*

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This technique is crucial in drug discovery for screening virtual libraries and understanding ligand-receptor interactions at a molecular level.

In the context of this compound, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with various biological targets. For example, studies on other pyridine carboxaldehyde derivatives have successfully used docking to investigate their potential as enzyme inhibitors mdpi.com. In one such study, pyridine carbothioamide derivatives were docked into the active site of the urease enzyme, revealing that hydrogen bonding and hydrophobic interactions were key to their inhibitory activity mdpi.com.

A typical docking protocol for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Preparing the 3D structure of this compound and optimizing its geometry.

Using docking software to place the ligand into the active site of the receptor, exploring various conformations and orientations.

Scoring the resulting poses based on binding energy calculations to identify the most favorable binding mode.

The output provides a binding affinity score (e.g., in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds with specific amino acid residues (e.g., Arginine, Tyrosine) or hydrophobic interactions unja.ac.id. Studies on nicotinaldehyde derivatives have identified interactions with targets like the enoyl-acyl carrier protein reductase of P. aeruginosa (PDB ID: 1JIJ) nih.gov.

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-receptor complex over time. MD simulations provide a more dynamic picture, showing how the ligand and protein atoms move and fluctuate, which can confirm the stability of the interactions predicted by docking fip.org.

Table 2: Illustrative Binding Interactions of Pyridine Derivatives from Docking Studies

| Compound Type | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Pyridine Carbothioamides | Urease | His, Gly, Asp | Hydrogen Bonding | mdpi.com |

| Nicotinaldehyde Derivatives | Enoyl-ACP Reductase | Tyr, Met | Hydrophobic, H-Bonding | nih.gov |

| Benzoheterocyclic 4-aminoquinolines | Dihydrofolate Reductase | Asp, Ser, Ile | Hydrogen Bonding | unar.ac.id |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By establishing this relationship, a QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would be instrumental in guiding the design of analogs with enhanced biological potency. The process involves several key steps:

Data Set Assembly: A collection of this compound analogs with experimentally measured biological activity (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include physicochemical properties (e.g., logP), electronic parameters (e.g., dipole moment), and topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated to ensure its reliability.

QSAR studies on structurally related compounds have proven effective. For instance, a 2D-QSAR study on pyridine-3-carbonitriles successfully created a model to predict their vasorelaxant activity rsc.org. Similarly, a QSAR analysis of 4-pyridone derivatives identified key descriptors correlated with their antimalarial activity nih.gov. These studies demonstrate that properties like molar refractivity and specific atom-centered fragments can be crucial for biological potency nih.gov. A QSAR model for this compound derivatives could similarly highlight which structural modifications (e.g., adding electron-donating or withdrawing groups at different positions) are most likely to improve a desired biological effect.

Conformational Analysis and Prediction of Stereochemical Outcomes

The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly its ability to interact with biological receptors. Conformational analysis involves identifying the most stable spatial arrangements of a molecule's atoms.

For this compound, the primary focus of conformational analysis would be the rotational barriers around the single bonds connecting the methoxy and aldehyde groups to the pyridine ring. Computational methods can be used to calculate the energy of the molecule as these bonds are rotated, generating a potential energy surface that reveals the lowest-energy (most stable) conformers. A theoretical study on 3-substituted pyridines used semi-empirical methods to investigate conformational equilibria in solution, which was essential for accurately calculating their pKₐ values mdpi.com.

The relative orientation of the methoxy group and the aldehyde's carbonyl oxygen with respect to the pyridine ring's nitrogen atom will significantly influence the molecule's dipole moment and intermolecular interactions. Understanding the preferred conformation is essential for interpreting spectroscopic data and for ensuring that the correct structure is used in molecular docking simulations. While this compound itself is achiral, conformational analysis is also the first step in predicting the stereochemical outcomes of reactions where a chiral center might be formed. By analyzing the transition state energies for approaches from different faces of the molecule, computational models can predict which stereoisomer is likely to be the major product.

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to elucidate the detailed step-by-step pathway of a chemical reaction, known as the reaction mechanism. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them rsc.orgresearchgate.net.

To elucidate a reaction mechanism involving this compound, such as a nucleophilic addition to the aldehyde group, quantum chemical calculations (primarily DFT) would be performed. The process involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure, which is a first-order saddle point on the potential energy surface.

Calculating the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate.

This approach allows for the comparison of different possible pathways to determine the most energetically favorable one. For example, computational models have been used to predict the reaction rates of unsaturated carbonyl compounds with biological nucleophiles, a process relevant to aldehyde toxicity acs.org. These models can incorporate factors like electrophilicity and steric hindrance to understand reactivity acs.org. By applying these methods to this compound, one could predict its reactivity in various chemical transformations and understand the subtle electronic effects that the methoxy group and pyridine nitrogen impart on the reaction pathway.

Advanced Research Directions and Future Perspectives for 4 Methoxynicotinaldehyde

Sustainable and Green Synthesis Methodologies for 4-Methoxynicotinaldehyde

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For this compound, future research will likely focus on moving away from traditional methods that often involve harsh conditions and hazardous reagents. ijarsct.co.in Green chemistry principles offer a roadmap for this transition, emphasizing the use of renewable feedstocks, energy-efficient reaction conditions, and the minimization of waste. rasayanjournal.co.inrsc.org

Key green synthesis strategies applicable to this compound include:

Catalytic Approaches: The use of catalysts, particularly those based on earth-abundant metals like iron, can lead to more efficient and selective syntheses of substituted pyridines. rsc.org Research into novel catalytic systems that can facilitate the specific functionalization of the pyridine (B92270) ring to produce this compound under mild conditions is a promising avenue.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.in Applying microwave or ultrasound irradiation to the synthesis of pyridine derivatives has been shown to improve yields and simplify purification processes. rasayanjournal.co.in

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a core principle of green chemistry. Solvent-free reactions, often conducted by grinding reactants together, can be highly efficient and produce minimal waste. scitepress.orgscitepress.org Additionally, the exploration of greener solvents like deep eutectic solvents (DES) could provide benign reaction media for the synthesis of pyridine aldehydes. ijarsct.co.in

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, representing a highly sustainable approach. rsc.org Future research may explore enzymatic pathways for the synthesis or modification of pyridine derivatives like this compound.

| Synthesis Strategy | Key Advantages | Potential for this compound |

| Novel Catalysis | High efficiency, selectivity, use of earth-abundant metals. rsc.org | Development of specific catalysts for methoxylation and formylation of the pyridine ring. |

| Microwave/Ultrasound | Reduced reaction times, lower energy consumption, improved yields. ijarsct.co.inrasayanjournal.co.in | Faster and more energy-efficient synthesis protocols. |

| Solvent-Free/DES | Waste reduction, simplified workup, use of non-toxic media. ijarsct.co.inscitepress.org | Environmentally friendly production methods with minimal solvent use. |

| Biocatalysis | High selectivity, mild conditions, renewable catalysts. rsc.org | Enzymatic routes for specific functional group transformations on the pyridine core. |

Integration of this compound in Materials Science and Advanced Functional Materials Research

The unique electronic properties of the pyridine ring make it an attractive component for advanced functional materials. The methoxy (B1213986) and aldehyde groups of this compound provide handles for further chemical modification, allowing for its integration into a variety of material architectures.

Future research in this area could explore:

Organic Crystals and Nonlinear Optics: Pyridine-containing organic crystals have been investigated for their photophysical properties. rsc.org The specific substitution pattern of this compound could be exploited to design new materials with desirable optical or electronic characteristics. The aldehyde group, in particular, can participate in condensation reactions to form larger conjugated systems.